2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a unique combination of benzylthio and imidazo[2,1-b]thiazolyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The compound, also known as 2-(benzylsulfanyl)-N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide, has been found to target Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) and BRAF , an important component of the MAPK cascade . These targets play crucial roles in the survival and proliferation of their respective organisms.
Mode of Action
The compound interacts with its targets, leading to inhibition of their activity. In the case of Mtb, it selectively inhibits the growth of the bacteria . For BRAF, it inhibits the hyperactivation of the MAPK pathway, which is often seen in many types of cancer .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. In Mtb, it disrupts the synthesis of pantothenate, a precursor for Coenzyme A, which is essential for the bacteria’s survival . In cancer cells, it inhibits the MAPK pathway, thereby controlling unregulated cellular growth .
Result of Action
The compound’s action leads to the inhibition of Mtb growth and the control of unregulated cellular growth in cancer cells . This suggests potential applications in the treatment of tuberculosis and various types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the amine group on the imidazo[2,1-b]thiazole ring with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanamide
- 2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(Benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure
The compound can be described structurally as follows:
- Chemical Formula : C₁₅H₁₅N₃OS
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines.
Key Findings:
- In Vitro Studies : Compounds similar to this compound have shown significant activity against human glioblastoma U251 and melanoma WM793 cells, with IC50 values ranging from 10–30 µM .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may facilitate their anticancer effects .
Antibacterial Activity
The antibacterial properties of thiazole derivatives have also been explored. The presence of the imidazo[2,1-b]thiazole moiety in the compound enhances its potential as an antibacterial agent.
Key Findings:
- Activity Against Mycobacterium tuberculosis : Similar compounds demonstrated significant inhibition against M. tuberculosis with IC50 values as low as 2.03 µM, indicating a strong potential for treating tuberculosis infections .
- Selectivity : The derivatives showed selective inhibition towards M. tuberculosis over non-tuberculous mycobacteria, suggesting a targeted therapeutic approach .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole derivatives are attributed to their ability to inhibit cyclooxygenase enzymes (COX).
Key Findings:
- COX-2 Inhibition : Compounds related to this compound have been evaluated for COX-2 inhibitory activity. In vitro assays indicated promising results, suggesting that these compounds could serve as effective anti-inflammatory agents .
Data Summary
The following table summarizes the biological activities and corresponding IC50 values for related compounds:
Activity Type | Compound | Target Organism/Cell Line | IC50 Value (µM) |
---|---|---|---|
Anticancer | Imidazo[2,1-b]thiazole analogs | U251 (glioblastoma) | 10–30 |
WM793 (melanoma) | 10–30 | ||
Antibacterial | Imidazo[2,1-b]thiazole analogs | M. tuberculosis | 2.03 |
Non-tuberculous species | >100 | ||
Anti-inflammatory | COX inhibitors | COX-2 enzyme | Not specified |
Case Studies
- Anticancer Efficacy : A study conducted on various thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines. The most active compound exhibited an IC50 lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Selectivity : Research on imidazo[2,1-b]thiazole derivatives revealed their selective activity against M. tuberculosis while showing reduced efficacy against non-tuberculous mycobacteria, highlighting their potential for targeted therapy in tuberculosis management .
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c24-19(14-25-13-15-6-2-1-3-7-15)21-17-9-5-4-8-16(17)18-12-23-10-11-26-20(23)22-18/h1-12H,13-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQRIYOMPUTUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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